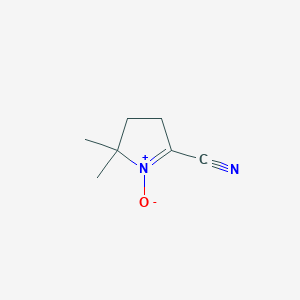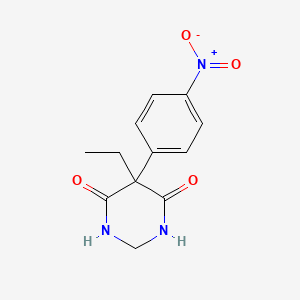
5-Ethyl-5-(4-nitrophenyl)dihydropyrimidine-4,6(1H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-5-(4-nitrophenyl)dihydropyrimidine-4,6(1H,5H)-dione is a compound belonging to the class of dihydropyrimidines Dihydropyrimidines are known for their diverse biological activities and have been studied for their potential therapeutic applications
Vorbereitungsmethoden
The synthesis of 5-Ethyl-5-(4-nitrophenyl)dihydropyrimidine-4,6(1H,5H)-dione typically involves the reaction of ethyl acetoacetate, urea, and 4-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as piperidine, and under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Analyse Chemischer Reaktionen
5-Ethyl-5-(4-nitrophenyl)dihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Condensation: The compound can participate in condensation reactions with other aldehydes or ketones to form more complex structures.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research has indicated its potential use in the treatment of neurodegenerative diseases due to its neuroprotective properties.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Ethyl-5-(4-nitrophenyl)dihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The compound has been shown to inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection.
Vergleich Mit ähnlichen Verbindungen
5-Ethyl-5-(4-nitrophenyl)dihydropyrimidine-4,6(1H,5H)-dione can be compared with other dihydropyrimidine derivatives:
5-Methyl-5-(4-nitrophenyl)dihydropyrimidine-4,6(1H,5H)-dione: Similar structure but with a methyl group instead of an ethyl group.
5-Phenyl-5-(4-nitrophenyl)dihydropyrimidine-4,6(1H,5H)-dione: Contains a phenyl group instead of an ethyl group.
5-Ethyl-5-(4-chlorophenyl)dihydropyrimidine-4,6(1H,5H)-dione: Contains a chlorophenyl group instead of a nitrophenyl group.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties
Eigenschaften
CAS-Nummer |
58061-81-7 |
|---|---|
Molekularformel |
C12H13N3O4 |
Molekulargewicht |
263.25 g/mol |
IUPAC-Name |
5-ethyl-5-(4-nitrophenyl)-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C12H13N3O4/c1-2-12(10(16)13-7-14-11(12)17)8-3-5-9(6-4-8)15(18)19/h3-6H,2,7H2,1H3,(H,13,16)(H,14,17) |
InChI-Schlüssel |
CIKVPQBQLRWWAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)NCNC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


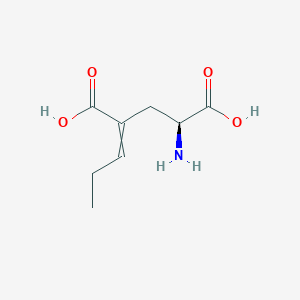

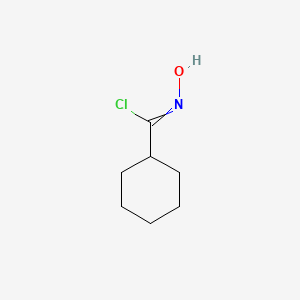
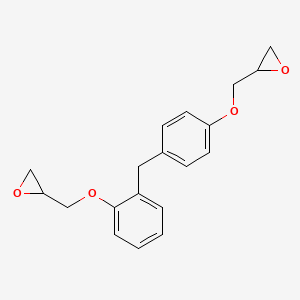

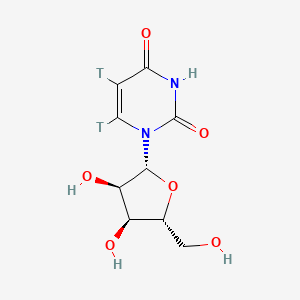

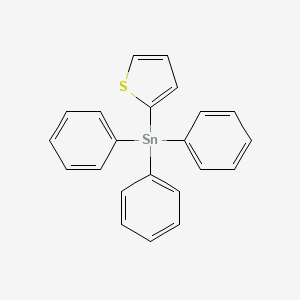
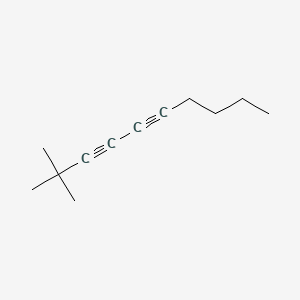
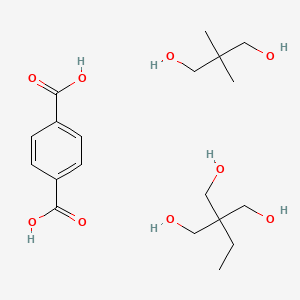
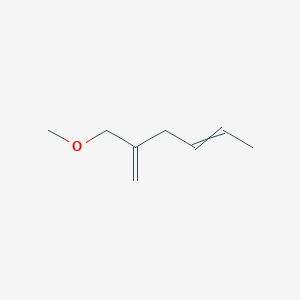
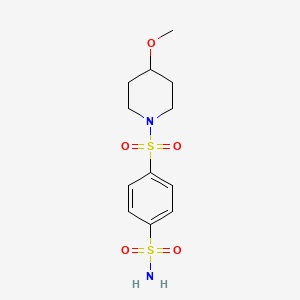
![Acetamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14628708.png)
